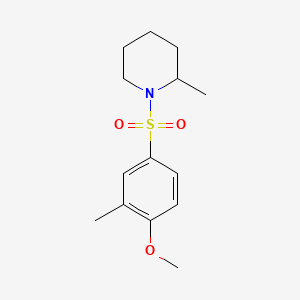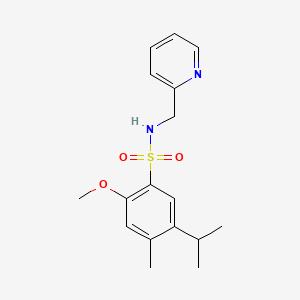amine CAS No. 1206154-01-9](/img/structure/B603078.png)
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine is a chemical compound with a complex structure that includes chlorine, methoxy, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine typically involves multiple steps. One common method starts with the chlorination of a benzene derivative to introduce chlorine atoms at the 2 and 4 positions. This is followed by the introduction of a methoxypropyl group through a nucleophilic substitution reaction. Finally, the sulfonamide group is introduced using sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The chlorine atoms and methoxypropyl group may also contribute to its binding affinity and specificity for certain targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3-methoxyphenyl)-benzamide
- 2,4-dichloro-N-(4-methoxybenzyl)-benzamide
- 2,4-dichloro-N-(2-hydroxy-5-methoxyphenyl)-benzamide
Uniqueness
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The combination of chlorine atoms, methoxypropyl group, and sulfonamide makes it distinct from other similar compounds, potentially offering unique reactivity and applications.
Properties
CAS No. |
1206154-01-9 |
|---|---|
Molecular Formula |
C11H15Cl2NO3S |
Molecular Weight |
312.2g/mol |
IUPAC Name |
2,4-dichloro-N-(3-methoxypropyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-8-6-11(10(13)7-9(8)12)18(15,16)14-4-3-5-17-2/h6-7,14H,3-5H2,1-2H3 |
InChI Key |
CPYLORDWEUMVOI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


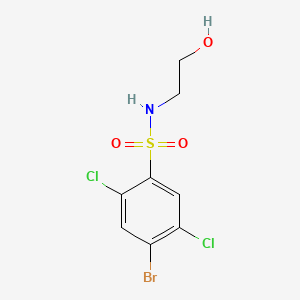
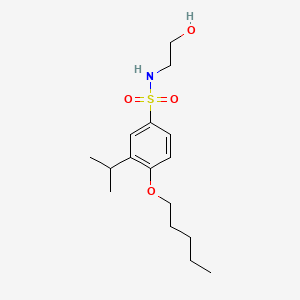
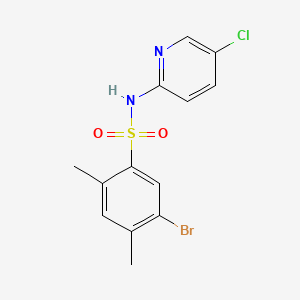
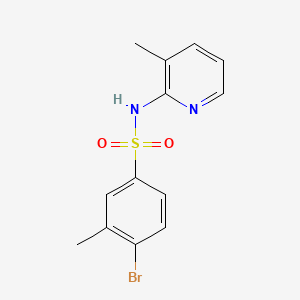
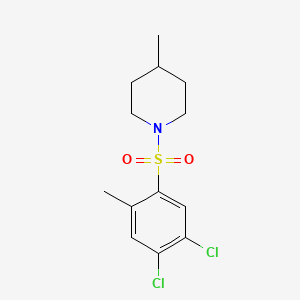
![bis{4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603004.png)
amine](/img/structure/B603005.png)

![(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B603008.png)
![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B603009.png)
![1-[(4-butoxy-3-isopropylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B603010.png)
